molecular formula C19H20N2O3 B4524549 2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4524549
M. Wt: 324.4 g/mol
InChI Key: RWSQSTQTUQPNBS-UHFFFAOYSA-N
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Description

2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexahydroquinoline core and a carboxamide group.

Preparation Methods

The synthesis of 2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(propan-2-yl)aniline with a suitable quinoline derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions such as temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dioxo-N-(4-propan-2-ylphenyl)-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-11(2)12-6-8-13(9-7-12)20-18(23)15-10-14-16(21-19(15)24)4-3-5-17(14)22/h6-11H,3-5H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSQSTQTUQPNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2,5-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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